Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its sulfonic acid groups and triazinylamino functionalities, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazinylamino functionalities play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to the desired effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Known for its use in dye production and similar chemical properties.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another compound with sulfonic acid groups, used in optical brighteners and dyes.
Uniqueness
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
20182-56-3 |
---|---|
Molecular Formula |
C36H32N12Na4O14S4 |
Molecular Weight |
1076.9 g/mol |
IUPAC Name |
tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-(2-hydroxyethylamino)-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O14S4.4Na/c49-17-15-37-31-43-33(39-23-7-11-27(12-8-23)63(51,52)53)47-35(45-31)41-25-5-3-21(29(19-25)65(57,58)59)1-2-22-4-6-26(20-30(22)66(60,61)62)42-36-46-32(38-16-18-50)44-34(48-36)40-24-9-13-28(14-10-24)64(54,55)56;;;;/h1-14,19-20,49-50H,15-18H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;/q;4*+1/p-4 |
InChI Key |
KBBXVSKGGMXRTL-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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